molecular formula C16H21N3O B1376121 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol CAS No. 1038351-17-5

1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol

Cat. No. B1376121
CAS RN: 1038351-17-5
M. Wt: 271.36 g/mol
InChI Key: GUVQIDJBSBWXEJ-UHFFFAOYSA-N
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Description

“1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C16H21N3O and a molecular weight of 271.36 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole, the core structure in this compound, was first synthesized by glyoxal and ammonia . A related compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, was synthesized by Hadizadeh et al. and evaluated for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a benzyl group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .


Chemical Reactions Analysis

Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties, and it can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 271.36 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.

Scientific Research Applications

Organic Synthesis

1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol: is a valuable compound in organic synthesis due to its imidazole ring. Imidazoles are crucial in constructing functional molecules used in various applications, including pharmaceuticals and agrochemicals . The compound can serve as a precursor or intermediate in synthesizing complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is often found in molecules with significant biological activity. Its imidazole ring mimics the histidine residue in enzymes and proteins, which can be exploited to design enzyme inhibitors or receptor modulators .

Catalysis

Imidazole derivatives are known to act as catalysts in chemical reactions. This compound could be investigated for its potential catalytic properties, especially in reactions requiring a basic environment due to the imidazole’s lone pair of electrons .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the wide range of activities exhibited by imidazole derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQIDJBSBWXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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